Carcinomycin
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Overview
Description
Carcinomycin is an antibiotic compound known for its antitumor properties. It is derived from the bacterium Streptomyces and has been studied for its potential in cancer treatment due to its ability to inhibit nucleic acid synthesis in malignant cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Carcinomycin involves the fermentation of Streptomyces species under controlled conditions. The fermentation broth is then subjected to various extraction and purification processes to isolate the active compound. Specific details on the synthetic routes and reaction conditions are proprietary and often vary depending on the manufacturer.
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The bacterium Streptomyces is cultured in bioreactors, and the compound is extracted using solvent extraction techniques. The crude extract is then purified through chromatography and crystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Carcinomycin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: It can undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized metabolites, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Carcinomycin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study nucleic acid interactions and chemical reactivity.
Biology: Employed in research to understand the mechanisms of antibiotic resistance and microbial metabolism.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit nucleic acid synthesis in tumor cells.
Mechanism of Action
Carcinomycin exerts its effects by binding to DNA and inhibiting RNA synthesis. This inhibition occurs at the level of transcription, where this compound prevents the elongation of RNA chains by RNA polymerase. This disruption in RNA synthesis leads to a subsequent decline in protein synthesis, ultimately inhibiting cell growth and proliferation. The primary molecular targets of this compound are the DNA and RNA polymerase enzymes .
Comparison with Similar Compounds
Uniqueness: this compound’s uniqueness lies in its specific binding affinity to DNA and its potent inhibition of RNA synthesis, making it a valuable compound in cancer research and treatment .
Properties
CAS No. |
65454-12-8 |
---|---|
Molecular Formula |
C25H25NO11 |
Molecular Weight |
515.5 g/mol |
IUPAC Name |
(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid |
InChI |
InChI=1S/C25H25NO11/c1-8-19(28)11(26)5-14(36-8)37-13-7-25(35,24(33)34)6-10-16(13)23(32)18-17(21(10)30)20(29)9-3-2-4-12(27)15(9)22(18)31/h2-4,8,11,13-14,19,27-28,30,32,35H,5-7,26H2,1H3,(H,33,34)/t8-,11-,13-,14-,19+,25-/m0/s1 |
InChI Key |
LMGGOGHEVZMZCU-FGJMKEJPSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)O)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)O)O)N)O |
Origin of Product |
United States |
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